molecular formula C27H27N7O2 B11678220 6-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11678220
M. Wt: 481.5 g/mol
InChI Key: DLHSQIHTBSPHIA-TURZUDJPSA-N
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Description

6-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the hydrazinyl and benzylidene groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods are designed to optimize the reaction conditions, including temperature, pressure, and reactant concentrations, to achieve efficient production. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol or dichloromethane. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted triazine compounds.

Scientific Research Applications

6-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, including the inhibition of enzyme activity or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C27H27N7O2

Molecular Weight

481.5 g/mol

IUPAC Name

2-N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C27H27N7O2/c1-3-17-36-23-16-15-20(18-24(23)35-4-2)19-28-34-27-32-25(29-21-11-7-5-8-12-21)31-26(33-27)30-22-13-9-6-10-14-22/h3,5-16,18-19H,1,4,17H2,2H3,(H3,29,30,31,32,33,34)/b28-19+

InChI Key

DLHSQIHTBSPHIA-TURZUDJPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OCC=C

Origin of Product

United States

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